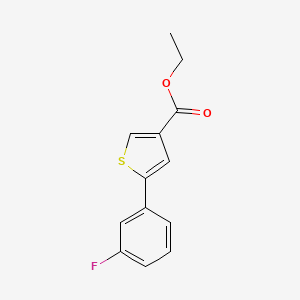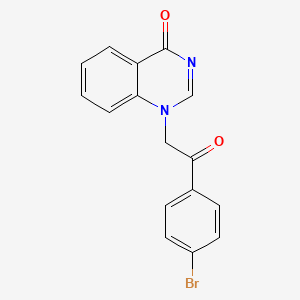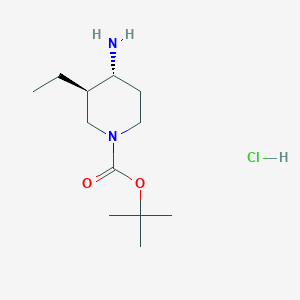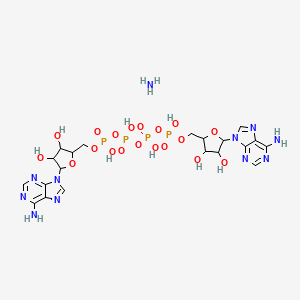
Quinine N,N'-Dioxide (7CI); Quinine Di-N-Oxide; Cinchonan-9-ol, 6'-methoxy-, 1,1'-dioxide, (8alpha,9R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinine N,N’-Dioxide typically involves the oxidation of quinine. One common method is the use of hydrogen peroxide in the presence of a catalyst, such as acetic acid, to introduce the N-oxide groups. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide groups without affecting other functional groups in the molecule .
Industrial Production Methods
Industrial production of Quinine N,N’-Dioxide follows similar principles but on a larger scale. The process involves the use of large reactors where quinine is oxidized using hydrogen peroxide or other suitable oxidizing agents. The reaction conditions are optimized to maximize yield and purity, and the product is subsequently purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Quinine N,N’-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide groups back to amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the N-oxide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Higher oxidized quinine derivatives.
Reduction: Quinine or partially reduced derivatives.
Substitution: Various substituted quinine derivatives depending on the nucleophile used.
Scientific Research Applications
Quinine N,N’-Dioxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.
Industry: Used in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Quinine N,N’-Dioxide involves its interaction with various molecular targets. The N-oxide groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can damage cellular components, leading to the death of parasites or microbes. Additionally, the compound can interfere with the heme detoxification pathway in malaria parasites, similar to quinine .
Comparison with Similar Compounds
Similar Compounds
Quinine: The parent compound, lacks N-oxide groups.
Chloroquine: Another antimalarial drug, structurally different but with similar biological activity.
Mefloquine: A quinine derivative with different substituents, used as an antimalarial.
Uniqueness
Quinine N,N’-Dioxide is unique due to the presence of N-oxide groups, which impart distinct chemical and biological properties. These groups enhance its redox activity and potentially increase its efficacy against certain pathogens compared to its parent compound .
Properties
Molecular Formula |
C20H24N2O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O4/c1-3-13-12-22(25)9-7-14(13)10-19(22)20(23)16-6-8-21(24)18-5-4-15(26-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+,22?/m0/s1 |
InChI Key |
BTIIQUQYRAFYJP-YFFAKUMASA-N |
Isomeric SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3C[C@@H]4CC[N+]3(C[C@@H]4C=C)[O-])O |
Canonical SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CC[N+]3(CC4C=C)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)


![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)




![6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B15132333.png)




![(T-4)-Bis[|A-(hydroxy-|EO)benzeneacetato-|EO]magnesium](/img/structure/B15132355.png)
